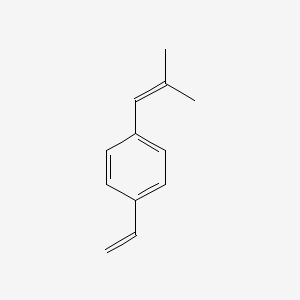
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its aromatic benzene ring substituted with an ethenyl group and a 2-methylprop-1-en-1-yl group. It is a derivative of styrene and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with isobutylene followed by dehydrogenation to introduce the ethenyl group . The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or aluminum chloride.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of zeolite catalysts in the alkylation step can improve selectivity and reduce by-products .
Chemical Reactions Analysis
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene exerts its effects depends on its specific application. In polymerization reactions, the ethenyl group undergoes radical or ionic polymerization to form long-chain polymers . The molecular targets and pathways involved in these reactions include the formation of reactive intermediates such as free radicals or carbocations, which propagate the polymerization process .
Comparison with Similar Compounds
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
Styrene: Similar in structure but lacks the 2-methylprop-1-en-1-yl group.
1-Methyl-4-(prop-1-en-2-yl)benzene: Another derivative of benzene with different substituents, used in the synthesis of various organic compounds.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains additional methoxy groups, which influence its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
129333-92-2 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-ethenyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-9H,1H2,2-3H3 |
InChI Key |
HTIZRCMPKFGBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















